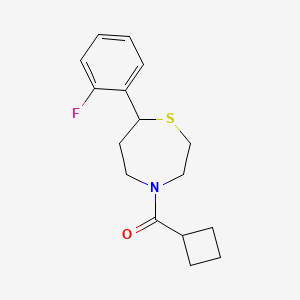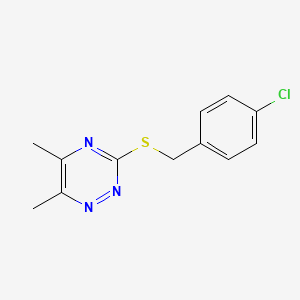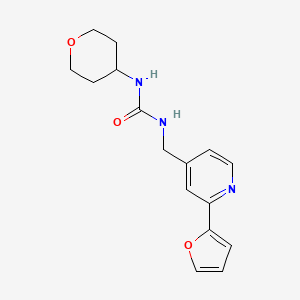![molecular formula C13H15N3O3S2 B2741319 Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448057-90-6](/img/structure/B2741319.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a research compound. It’s part of the benzo[c][1,2,5]thiadiazoles family, which are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . This process results in a series of compounds that can be used for various applications .Molecular Structure Analysis
The molecular formula of this compound is C18H22N6O3S2 and its molecular weight is 434.53. The structure is characterized by suitable spectroscopic techniques .Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazoles are part of electron donor–acceptor (D–A) systems. By varying the donor groups whilst keeping the benzo[c][1,2,5]thiadiazole acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .科学的研究の応用
Molecular Aggregation and Interaction Studies
Research on thiadiazole derivatives, such as 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has demonstrated their aggregation behavior in various solvents and their interactions with other molecules. These studies are critical for understanding the solubility, stability, and bioavailability of these compounds, potentially offering a foundation for benzo[c][1,2,5]thiadiazol derivatives in pharmaceutical formulations or material science applications (Matwijczuk et al., 2016).
Antimicrobial and Antitubercular Activity
Derivatives of thiadiazole have shown promising results in the development of new antimicrobial and antitubercular chemotypes. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial agents with low micromolar activity against Mycobacterium tuberculosis, highlighting the potential for benzo[c][1,2,5]thiadiazol derivatives in treating infectious diseases (Pancholia et al., 2016).
Structural and Conformational Analysis
Structural exploration and conformational studies, such as those conducted on (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provide valuable insights into the molecular geometry, stability, and potential interactions of thiadiazole derivatives. These studies underpin the rational design of new compounds with desired physical, chemical, and biological properties (Prasad et al., 2018).
Carbonic Anhydrase Inhibition
Thiadiazole derivatives have been explored for their inhibitory activity against human carbonic anhydrase isozymes, which are pivotal in various physiological and pathological processes. Such studies highlight the therapeutic potential of thiadiazole derivatives in developing treatments for conditions where carbonic anhydrase activity is implicated, including glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).
作用機序
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-21(18,19)10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-20-14-11/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCGYKWTJOQPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)


![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)
![5-[(4-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2741250.png)

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)